Bcl-2-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcl-2-IN-14 is a compound that belongs to the family of B-cell lymphoma 2 (BCL-2) inhibitors. BCL-2 is a key protein regulator of apoptosis, which is the process of programmed cell death. This compound is designed to inhibit the anti-apoptotic function of BCL-2, thereby promoting apoptosis in cancer cells. This compound is particularly significant in the treatment of hematological malignancies such as chronic lymphocytic leukemia and acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common synthetic route involves the use of benzothiazole derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as crystallization and chromatography are commonly used in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Bcl-2-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Bcl-2-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of apoptosis and the role of BCL-2 in cell survival.
Biology: Helps in understanding the regulation of apoptosis in various biological systems.
Medicine: Significant in the development of targeted therapies for cancers, particularly hematological malignancies.
Industry: Used in the development of new drugs and therapeutic agents targeting apoptotic pathways
Mechanism of Action
Bcl-2-IN-14 exerts its effects by binding to the BCL-2 protein, inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which permeabilize the mitochondrial membrane, releasing cytochrome c and activating caspases. These caspases then execute the apoptotic process, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: Targets both BCL-2 and BCL-XL, used in various cancer treatments.
Obatoclax: A pan-BCL-2 inhibitor with broader activity against multiple BCL-2 family proteins
Uniqueness
Bcl-2-IN-14 is unique in its specific binding affinity and selectivity for BCL-2, making it a potent inhibitor with fewer off-target effects compared to other inhibitors. Its unique chemical structure allows for effective inhibition of BCL-2, promoting apoptosis in cancer cells with high efficacy .
Properties
Molecular Formula |
C37H31N5O5S |
---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
N-[4-[(4-methylphenyl)methoxy]phenyl]-2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C37H31N5O5S/c1-24-7-9-26(10-8-24)23-47-30-15-13-29(14-16-30)39-35(43)28-12-18-32-34(22-28)48-37(40-32)41-36(44)27-11-17-31(33(21-27)42(45)46)38-20-19-25-5-3-2-4-6-25/h2-18,21-22,38H,19-20,23H2,1H3,(H,39,43)(H,40,41,44) |
InChI Key |
OXLAADCWAXTEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)NC(=O)C5=CC(=C(C=C5)NCCC6=CC=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.